

Application Note: Determination of Copper in Water Samples Using Ammonium Diethyldithiocarbamate

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Compound of Interest

Compound Name: Ammonium diethyldithiocarbamate

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Abstract

This application note details a robust and widely used method for the determination of trace levels of copper(II) ions in aqueous samples. The protocol is based on the chelation of copper(II) with **ammonium diethyldithiocarbamate** (ADDC), followed by liquid-liquid extraction of the resulting stable, colored complex. The hydrophobic copper(II)-diethyldithiocarbamate complex is extracted into an immiscible organic solvent, allowing for its preconcentration and subsequent quantification by spectrophotometry or atomic absorption spectrometry. This method is noted for its simplicity, speed, high sensitivity, and selectivity, making it suitable for environmental monitoring and quality control applications.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Principle of the Method

The analytical procedure is based on the rapid reaction between copper(II) ions (Cu^{2+}) and the diethyldithiocarbamate (DDTC^-) ligand, typically introduced as a sodium or ammonium salt. This reaction forms a stable, yellow-brown copper(II)-diethyldithiocarbamate chelate, $[\text{Cu}(\text{DDTC})_2]$.[\[4\]](#)[\[5\]](#)[\[6\]](#)



This complex is insoluble in water but highly soluble in various organic solvents such as chloroform, carbon tetrachloride (CCl₄), and methyl isobutyl ketone (MIBK).^{[4][6][7][8]} This property allows for the selective transfer of the copper complex from the aqueous sample matrix into an organic phase through liquid-liquid extraction. The intensity of the color in the organic phase, which is directly proportional to the copper concentration, can then be measured using a UV-Vis spectrophotometer at its maximum absorbance wavelength ($\lambda_{\text{max}} \approx 435\text{-}450\text{ nm}$).^{[2][5][9][10]} Alternatively, the copper content in the organic extract can be determined with higher sensitivity using flame atomic absorption spectrometry (FAAS) or graphite furnace atomic absorption spectrometry (GF AAS).^{[11][12][13]}

Optimization of Experimental Parameters

The efficiency and accuracy of the extraction are dependent on several key experimental parameters that must be optimized.

- **Effect of pH:** The pH of the aqueous sample is a critical factor.^{[14][15]} The formation of the Cu-DDTC complex and its subsequent extraction are highly efficient within a specific pH range. At pH values below 4, the DDTC ligand tends to decompose in the acidic environment.^[10] Conversely, at pH values above 8 or 9, copper may precipitate as copper(II) hydroxide [Cu(OH)₂], reducing the recovery of the target analyte.^[10] Studies have shown that the optimal pH for extraction can range from 4 to 9, with many procedures recommending a pH between 5 and 8 for quantitative recovery.^{[4][7][9][10]}
- **Choice of Organic Solvent:** The selection of an appropriate organic solvent is crucial for achieving high extraction efficiency. The solvent should be immiscible with water, have a high affinity for the Cu-DDTC complex, and be compatible with the chosen analytical instrument. Common solvents used for this purpose include chloroform, carbon tetrachloride, and methyl isobutyl ketone (MIBK).^{[4][7][8]} Dispersive liquid-liquid microextraction (DLLME) techniques have also been successfully employed, using a small volume of an extraction solvent (e.g., CCl₄) and a dispersive solvent (e.g., methanol or ethanol) to enhance the extraction process.^{[6][7]}
- **ADDC Concentration:** The concentration of the chelating agent must be sufficient to ensure the complete complexation of all copper ions present in the sample. A molar excess of ADDC is typically used. Studies indicate that the analytical signal increases with DDTC

concentration up to a certain point, after which it plateaus.[7] An optimal concentration of 10^{-3} mol L⁻¹ has been reported to be effective.[7]

- Interferences: The DDTC ligand is not entirely specific to copper and can form complexes with other metal ions, such as cobalt, nickel, iron, lead, and zinc, which may be present in the water sample.[16][17] The potential for interference can often be mitigated by using a masking agent, such as ethylenediaminetetraacetic acid (EDTA), which forms stable complexes with many interfering ions but not with copper under the selected conditions.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the extraction of copper using diethyldithiocarbamate.

Table 1: Effect of pH on Copper Extraction Efficiency

Optimal pH Range	Extraction Efficiency (%)	Method/Solvent	Reference
5.0	Not specified, selected as optimal	DLLME / CCl ₄	[7]
6.0 - 8.0	> 97%	SPE / APDC	[11]
8.0	Not specified, selected as optimal	Micellar Media	[1]
4.0 - 8.0	Constant and optimal within this range	LLE / CCl ₄	[10]

| up to 9.0 | 99.39% | LLE / Chloroform |[4][9] |

LLE: Liquid-Liquid Extraction; DLLME: Dispersive Liquid-Liquid Microextraction; SPE: Solid Phase Extraction; APDC: Ammonium Pyrrolidine Dithiocarbamate

Table 2: Optimized Conditions for Copper Extraction with DDTC

Parameter	Optimal Value/Range	Notes	Reference
DDTC Concentration	$10^{-3} \text{ mol L}^{-1}$	Signal plateaus above this concentration.	[7]
Shaking/Contact Time	30 - 60 minutes	Sufficient time to reach equilibrium.	[4] [17]
Vorg/Vaq Ratio	1:1	Achieved 92.45% extraction efficiency.	[4] [9]

| Analytical Wavelength | 435 - 450 nm | λ_{max} for the Cu(DDTC)_2 complex in organic solvent. | [\[5\]](#)[\[9\]](#)[\[10\]](#) |

Vorg/Vaq: Volume ratio of organic phase to aqueous phase.

Table 3: Tolerance to Interfering Ions

Interfering Ion	Tolerance Level	Notes	Reference
Fe(III)	25-fold excess	Interferes by reacting with DDTC.	[17]
Zn(II)	50-fold excess	Interferes by reacting with DDTC.	[17]
Co, Ni, Cr, Mn, Bi, Pb, Cd	Can be masked	EDTA is commonly used as a masking agent.	[1]

| Major Cations & Anions | No significant influence | Tested in natural water under specific optimized conditions. | [\[11\]](#) |

Tolerance level is often defined as the maximum concentration of the foreign ion that causes an error of no more than $\pm 5\%$ in the determination of copper.[\[11\]](#)

Experimental Workflow

The general workflow for the extraction and determination of copper is illustrated below.



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Caption: Workflow for copper extraction and analysis.

Detailed Protocol: Liquid-Liquid Extraction and Spectrophotometric Determination

This protocol provides a generalized procedure for the determination of copper in water samples.

5.1 Reagents and Materials

- **Ammonium Diethyldithiocarbamate (ADDC) Solution (0.1% w/v):** Dissolve 0.1 g of ADDC in 100 mL of deionized water. Prepare this solution fresh daily as it can decompose.^[1]
- **Copper(II) Stock Standard Solution (1000 mg/L):** Use a commercially available certified standard or prepare by dissolving the appropriate amount of copper sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) in deionized water containing a few drops of nitric acid.
- **Copper(II) Working Standard Solutions:** Prepare a series of working standards (e.g., 0.1 to 5.0 mg/L) by diluting the stock solution with deionized water.
- **Organic Solvent:** Chloroform or Methyl Isobutyl Ketone (MIBK), analytical grade.

- Buffer Solution (pH 5): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.
- Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH): 0.1 M solutions for pH adjustment.
- Equipment: Separatory funnels (125 mL), volumetric flasks, pipettes, pH meter, UV-Vis spectrophotometer.

5.2 Sample Preparation

- Collect the water sample in a clean polypropylene bottle.
- If the sample contains suspended solids, filter it through a 0.45 μm membrane filter.
- Transfer 50 mL of the filtered sample into a 125 mL separatory funnel.
- Measure the pH of the sample and adjust it to the optimal range (e.g., pH 5) using the buffer solution or dropwise addition of 0.1 M HCl or NaOH.[7]

5.3 Extraction Procedure

- To the pH-adjusted sample in the separatory funnel, add 5 mL of the 0.1% ADDC solution. Swirl gently to mix. A yellow-brown color should develop if copper is present.
- Pipette 10 mL of the organic solvent (e.g., chloroform) into the separatory funnel.[1]
- Stopper the funnel and shake vigorously for 2-3 minutes to ensure thorough mixing and complete extraction. Vent the funnel periodically to release pressure.
- Allow the funnel to stand for 10-15 minutes for the two phases to separate completely. The organic layer (chloroform is denser than water) will be the bottom layer.
- Carefully drain the organic layer into a clean, dry 10 mL volumetric flask or a cuvette for analysis. Avoid transferring any of the aqueous phase.

5.4 Preparation of Calibration Curve

- Prepare a series of calibration standards by spiking 50 mL aliquots of deionized water with known concentrations of copper from the working standard solutions.
- Treat each standard solution in the same manner as the sample, following steps 5.2.3 through 5.3.5.
- Prepare a reagent blank using 50 mL of deionized water and all reagents except copper, and subject it to the same extraction procedure.

5.5 Spectrophotometric Analysis

- Set the UV-Vis spectrophotometer to a wavelength of approximately 440 nm.^[1]
- Use the extracted reagent blank to zero the instrument.
- Measure the absorbance of the extracted standards and the sample.
- Plot a calibration curve of absorbance versus copper concentration for the standards.
- Determine the concentration of copper in the sample extract from the calibration curve. Calculate the final concentration in the original water sample, accounting for any dilution factors.

Conclusion

The use of **ammonium diethyldithiocarbamate** for the liquid-liquid extraction of copper is a highly effective, reliable, and accessible analytical method.^[1] Its primary advantages include high sensitivity due to the preconcentration step, good selectivity (which can be enhanced with masking agents), and the use of standard laboratory equipment.^{[1][3]} By optimizing key parameters such as pH, solvent choice, and reagent concentration, this protocol can be successfully applied to the accurate determination of trace copper in a variety of water samples.^{[2][18]}

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